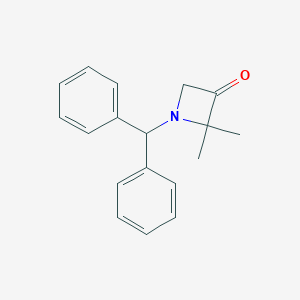

1-(DIPHENYLMETHYL)-2,2-DIMETHYLAZETIDIN-3-ONE

Description

Properties

IUPAC Name |

1-benzhydryl-2,2-dimethylazetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKKHPBFJDQJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252212 | |

| Record name | 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159556-72-6 | |

| Record name | 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159556-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one, a substituted β-lactam with potential applications in medicinal chemistry and organic synthesis. The document delves into the mechanistic underpinnings of viable synthetic routes, offering detailed, step-by-step protocols and field-proven insights for the successful synthesis of this target molecule. The primary focus is on the robust [2+2] cycloaddition of an in situ generated ketene with a suitable imine, a cornerstone of β-lactam chemistry. An alternative approach via the Reformatsky reaction is also discussed, providing a broader synthetic perspective. This guide is intended to be a valuable resource for researchers in drug discovery and process development, offering a blend of theoretical principles and practical execution.

Introduction: The Azetidin-3-one Scaffold

The azetidine ring system, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. While the azetidin-2-one (β-lactam) core is renowned for its presence in a vast array of life-saving antibiotics, the isomeric azetidin-3-one framework has emerged as a versatile building block for the synthesis of novel therapeutic agents and complex molecular architectures. The introduction of substituents at various positions of the azetidin-3-one ring allows for the fine-tuning of its physicochemical and pharmacological properties.

The target molecule of this guide, this compound, presents a unique combination of substituents: a bulky N-(diphenylmethyl) group, which can impart significant steric influence and modulate biological activity, and a gem-dimethyl group at the C2 position, which can enhance metabolic stability and influence ring conformation. The synthesis of such a tetrasubstituted azetidinone ring requires careful consideration of synthetic strategy to control regioselectivity and achieve good yields.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A retrosynthetic analysis of this compound suggests two primary bond disconnections, leading to two convergent and logical synthetic strategies:

-

Route A: [2+2] Cycloaddition (Staudinger Reaction) This approach involves the cycloaddition of a ketene and an imine.[1][2] Specifically, the reaction would be between dimethylketene, generated in situ from a suitable precursor like isobutyryl chloride, and N-(diphenylmethyl)methanimine. This is a powerful and convergent method for the construction of the β-lactam ring.[3]

-

Route B: Reformatsky-type Reaction This strategy relies on the reaction of a zinc enolate, generated from an α-halo ester, with an imine to form a β-amino ester, which can then be cyclized to the corresponding β-lactam.[4][5] In this case, ethyl α-bromoisobutyrate would provide the 2,2-dimethyl unit, and the same N-(diphenylmethyl)methanimine would be the imine component.

This guide will first detail the more direct and often higher-yielding [2+2] cycloaddition approach, followed by a discussion of the Reformatsky reaction as a viable alternative.

Primary Synthetic Route: [2+2] Cycloaddition of Dimethylketene

The Staudinger ketene-imine cycloaddition is a classic and highly effective method for the synthesis of β-lactams.[1][2] The proposed synthesis of this compound via this route involves two key stages: the synthesis of the imine precursor and the subsequent cycloaddition with in situ generated dimethylketene.

Synthesis of the Imine Precursor: N-(Diphenylmethyl)methanimine

The synthesis of N-(diphenylmethyl)methanimine is a critical step. While simple imines can be unstable, the bulky diphenylmethyl group is expected to provide some steric stabilization. A plausible synthesis involves the condensation of diphenylmethanamine with a formaldehyde equivalent.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Taming Keteniminium Reactivity by Steering Reaction Pathways: Computational Predictions and Experimental Validations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 5. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Projected Properties and Synthesis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

Abstract: This technical guide provides a comprehensive analysis of the predicted chemical and physical properties of the novel compound 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one. In the absence of direct experimental data for this specific molecule, this paper leverages established data from its structural analog, 1-(diphenylmethyl)azetidin-3-one, in conjunction with fundamental chemical principles such as the Thorpe-Ingold effect. We present proposed synthetic routes, projected spectroscopic data, and an evaluation of the potential impact of gem-dimethyl substitution on the azetidinone core. This document is intended for researchers, chemists, and professionals in drug development seeking to understand and explore this unique chemical entity.

Introduction and Rationale

The azetidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide range of biologically active compounds. Its strained four-membered ring imparts unique conformational constraints that can be exploited to enhance binding affinity and selectivity for various biological targets. The N-benzhydryl (diphenylmethyl) group is also a common pharmacophore, known to confer lipophilicity and modulate interactions with protein targets.

This guide focuses on the specific, yet currently uncharacterized, molecule: This compound . The introduction of a gem-dimethyl group at the C2 position of the azetidine ring, adjacent to the nitrogen atom, is predicted to introduce significant steric and conformational effects. These modifications can profoundly influence the molecule's physical properties, reactivity, and potential biological activity.

Given the absence of published experimental data, this guide will proceed by:

-

Establishing 1-(diphenylmethyl)azetidin-3-one (CAS 40320-60-3) as a validated reference compound.[1]

-

Applying the principles of the Thorpe-Ingold (or gem-dimethyl) effect to predict how the C2-dimethyl substitution will alter the core structure and its properties.[2][3][4]

-

Proposing a logical, multi-step synthesis with a detailed, actionable protocol.

-

Projecting the expected outcomes of key analytical techniques, including NMR, IR, and Mass Spectrometry.

Chemical Structure and Nomenclature

The core structure consists of a saturated four-membered nitrogen-containing ring (azetidine) bearing a ketone at the 3-position. The nitrogen atom is substituted with a bulky diphenylmethyl (benzhydryl) group, and the C2 carbon is substituted with two methyl groups.

Figure 1: Chemical structure of this compound.

-

IUPAC Name: 1-benzhydryl-2,2-dimethylazetidin-3-one

-

Synonyms: this compound

Projected Physical and Chemical Properties

The properties of the target compound are projected by taking the known values for the analog, 1-(diphenylmethyl)azetidin-3-one, and adjusting them based on the addition of two methyl groups.

| Property | 1-(Diphenylmethyl)azetidin-3-one (Analog) | This compound (Projected) | Rationale for Projection |

| CAS Number | 40320-60-3[5] | Not Assigned | New chemical entity. |

| Molecular Formula | C₁₆H₁₅NO[5] | C₁₈H₁₉NO | Addition of C₂H₄ from two methyl groups. |

| Molecular Weight | 237.30 g/mol [5] | 265.35 g/mol | Increased by the mass of two methyl groups (28.05 g/mol ). |

| Appearance | White to yellow solid/powder[1][6] | White to off-white solid | Expected to remain a solid, potentially with a similar appearance. |

| Melting Point | 75.0 to 79.0 °C[1] | Higher than 79 °C | Increased molecular weight and altered crystal packing due to steric bulk are expected to raise the melting point. |

| Boiling Point | 350-355 °C[1] | Higher than 355 °C | Increased molecular weight and van der Waals forces will increase the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc). | Similar or slightly decreased polar solvent solubility | The addition of nonpolar methyl groups will increase lipophilicity, likely decreasing solubility in polar solvents but maintaining good solubility in nonpolar organic solvents. |

| pKa (Conjugate Acid) | 3.10 ± 0.20 (Predicted)[1] | Slightly higher than 3.10 | The electron-donating nature of the two methyl groups may slightly increase the basicity of the nitrogen atom. |

Proposed Synthetic Approach

The most logical pathway to synthesize the target compound is via the oxidation of its corresponding alcohol precursor, 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol . This mirrors the established synthesis of the unmethylated analog.[1] The overall synthetic workflow would involve the construction of the substituted azetidine ring followed by a selective oxidation.

Figure 2: Proposed two-step synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-ol

Causality: This step aims to construct the core azetidine ring. The reaction between an amine (diphenylmethanamine) and a bifunctional chloro-alcohol is a standard method for forming N-substituted azetidines. The gem-dimethyl groups are incorporated via the chloro-alcohol starting material. The Thorpe-Ingold effect predicts that the gem-dimethyl groups will facilitate the intramolecular cyclization step by sterically encouraging the reactive ends of the intermediate to approach each other.[2][4]

-

To a solution of diphenylmethanamine (1.0 eq) in a suitable high-boiling solvent (e.g., N,N-Dimethylformamide or Toluene), add a non-nucleophilic base such as potassium carbonate (2.5 eq).

-

Add 3-chloro-2,2-dimethylpropan-1-ol (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (e.g., 100-120 °C) and stir for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the precursor alcohol.

Step 2: Oxidation to this compound

Causality: This final step converts the secondary alcohol into the target ketone. A mild oxidation method is required to prevent cleavage of the strained azetidine ring. The C2 gem-dimethyl groups introduce significant steric hindrance around the C3 alcohol. Therefore, an oxidant capable of accessing sterically hindered alcohols is necessary.[7][8] Swern oxidation or the use of Dess-Martin periodinane are excellent candidates as they are effective under mild, neutral conditions and are known to work well with hindered substrates.[9]

-

Swern Oxidation Protocol: a. In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C. b. Slowly add a solution of dimethyl sulfoxide (DMSO) (3.0 eq) in DCM, maintaining the temperature below -65 °C. Stir for 15 minutes. c. Add a solution of 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol (1.0 eq) in DCM dropwise, ensuring the temperature remains at -78 °C. Stir for 1 hour. d. Add triethylamine (5.0 eq) slowly, and allow the reaction to warm to room temperature over 1-2 hours. e. Quench the reaction with water and transfer the mixture to a separatory funnel. f. Separate the layers and extract the aqueous phase with DCM (2x). g. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. h. Purify the resulting crude solid by column chromatography or recrystallization to obtain the final product.

Expected Spectroscopic Characteristics

The spectroscopic signature of the target molecule can be predicted by analyzing its structure and comparing it to the known data of its unmethylated analog.[1]

| Technique | Predicted Data for this compound | Rationale / Key Features |

| ¹H NMR | δ ~7.2-7.5 (m, 10H, Ar-H), δ ~4.8 (s, 1H, N-CHPh₂), δ ~3.8 (s, 2H, -CH₂-C=O), δ ~1.3 (s, 6H, 2 x -CH₃) | The most significant difference from the analog will be the appearance of a sharp singlet integrating to 6 protons for the two equivalent methyl groups. The C4 protons, now adjacent to a quaternary carbon, will appear as a singlet. The benzhydryl methine proton will remain a singlet. |

| ¹³C NMR | δ ~205-210 (C=O), δ ~140 (Ar C-ipso), δ ~127-129 (Ar CH), δ ~75 (N-CHPh₂), δ ~65-70 (C4, -CH₂-C=O), δ ~60-65 (C2, quaternary), δ ~20-25 (2 x -CH₃) | The ketone carbonyl will be a prominent downfield signal. The key new signals will be the quaternary C2 carbon and the two equivalent methyl carbons in the aliphatic region. |

| FT-IR (cm⁻¹) | ~3060, 3030 (Ar C-H stretch), ~2970, 2880 (Aliphatic C-H stretch), ~1760-1780 (C=O stretch) , ~1600, 1490, 1450 (Ar C=C stretch), ~1150-1200 (C-N stretch) | The most diagnostic peak will be the carbonyl (C=O) stretch. In four-membered rings (cyclobutanones), this stretch is shifted to a higher frequency due to increased ring strain and angle compression, a phenomenon that may be further enhanced by the gem-dimethyl group. |

| Mass Spec (EI) | M⁺˙ at m/z = 265. Key fragments: m/z = 167 ([CHPh₂]⁺, base peak), m/z = 98 ([M - CHPh₂]⁺) | The molecular ion peak should be clearly visible. The most prominent fragment will likely be the stable benzhydryl cation at m/z 167, resulting from cleavage of the N-C bond. |

Potential Applications and Biological Activity

While no biological data exists for this specific molecule, its structural components suggest potential areas for investigation:

-

GABA Uptake Inhibition: The parent compound, 1-benzhydrylazetidin-3-one, is used in the synthesis of GABA uptake inhibitors.[1] The introduction of the gem-dimethyl group could modulate this activity by altering the conformation and steric profile, potentially leading to improved potency or selectivity.

-

CNS Activity: The lipophilic benzhydryl group is common in centrally active agents. The overall increase in lipophilicity from the methyl groups may enhance blood-brain barrier penetration.

-

Enzyme Inhibition: The strained azetidinone ring can act as a reactive handle or a rigid scaffold for presenting substituents to an enzyme active site. The conformational constraints imposed by the gem-dimethyl group could pre-organize the molecule into a bioactive conformation, enhancing binding affinity.

Safety and Handling

No specific safety data is available for this compound. However, based on the known hazards of its structural analog, 1-(diphenylmethyl)azetidin-3-one, the following precautions are recommended:

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] May cause respiratory irritation.[5]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents an intriguing yet unexplored chemical entity. By applying established chemical principles and leveraging data from its well-characterized analog, we have constructed a predictive framework for its properties and synthesis. The introduction of the C2 gem-dimethyl group is anticipated to significantly influence the molecule's conformation, stability, and reactivity, primarily through steric effects and the Thorpe-Ingold principle. The proposed synthetic route offers a viable and logical approach for its preparation, enabling future experimental validation of these predictions. This guide serves as a foundational document to inspire and direct further research into this promising compound and its potential applications in medicinal chemistry and materials science.

References

-

Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved January 15, 2026, from [Link]

-

Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). Book Chapter. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved January 15, 2026, from [Link]

-

Chem-Station. (2016, January 27). Thorpe-Ingold Effect. Retrieved January 15, 2026, from [Link]

- ResearchGate. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis.

- Denmark Group. (2014, November 18). Thorpe-Ingold Effect.

-

ResearchGate. (n.d.). Electrochemical oxidation of sterically hindered alcohols 28-31. Retrieved January 15, 2026, from [Link]

-

ChemBK. (2024, April 9). 3-Azetidinone, 1-(diphenylmethyl)-. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Stahl oxidation. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A novel and efficient Cu(I)-catalyzed oxidation of alcohols to ketones and aldehydes with diaziridinone. Retrieved January 15, 2026, from [Link]

- L.S. College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones.

-

National Center for Biotechnology Information. (2008, September 19). Cyclobutanone mimics of penicillins: effects of substitution on conformation and hemiketal stability. Retrieved January 15, 2026, from [Link]

-

ACS Publications. (n.d.). The gem-Dimethyl Effect Revisited. Retrieved January 15, 2026, from [Link]

-

AIP Publishing. (n.d.). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). The retrosynthetic analysis of gem‐dimethylcyclobutane natural products. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Cyclobutanone Mimics of Penicillins: Effects of Substitution on Conformation and Hemiketal Stability. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved January 15, 2026, from [Link]

Sources

- 1. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]

- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 3. books.lucp.net [books.lucp.net]

- 4. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 5. 1-(Diphenylmethyl)azetidin-3-one | C16H15NO | CID 3735558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. lscollege.ac.in [lscollege.ac.in]

1-(DIPHENYLMETHYL)-2,2-DIMETHYLAZETIDIN-3-ONE IUPAC name and synonyms

An In-depth Technical Guide to 1-(Benzhydryl)-2,2-dimethylazetidin-3-one

Abstract

This technical guide provides a comprehensive scientific overview of 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While direct experimental literature on this specific molecule is sparse, its structural motifs—the pharmacologically privileged benzhydryl (diphenylmethyl) group and the strained 2,2-dimethylazetidin-3-one core—are well-documented in related chemical series. This document synthesizes information from close structural analogs to establish a reliable foundation covering its nomenclature, physicochemical properties, and strategic importance in drug design. Furthermore, this guide outlines detailed, field-proven synthetic strategies, explaining the causal reasoning behind key procedural choices to enable its practical synthesis and exploration. The objective is to equip researchers with the foundational knowledge required to leverage this molecule as a novel scaffold in the development of next-generation therapeutics.

Chemical Identity and Nomenclature

The precise identification and naming of a molecule are fundamental to scientific communication. The structure is an azetidine ring, a four-membered nitrogen-containing heterocycle. It is substituted at the 1-position (nitrogen) with a diphenylmethyl group, features two methyl groups at the 2-position, and a carbonyl group at the 3-position.

IUPAC Name

The formal IUPAC name for the compound is 1-benzhydryl-2,2-dimethylazetidin-3-one . In systematic nomenclature, the "benzhydryl" term is often preferred for the C₆H₅)₂CH- substituent.

Synonyms

The most common synonym, and the one used in the topic title, is This compound . Both names are chemically unambiguous and refer to the same molecular entity.

Chemical Structure

The two-dimensional structure of the molecule is presented below, illustrating the connectivity of the benzhydryl group to the gem-dimethyl azetidinone ring.

Caption: 2D structure of 1-benzhydryl-2,2-dimethylazetidin-3-one.

Key Chemical Identifiers

The following table summarizes the core identifiers for this compound.

| Identifier | Value | Source |

| Molecular Formula | C₁₈H₁₉NO | Calculated |

| Molecular Weight | 265.35 g/mol | Calculated |

| Monoisotopic Mass | 265.14666 Da | Calculated |

| CAS Number | Not Assigned | N/A |

Rationale in Medicinal Chemistry

The therapeutic potential of this scaffold can be inferred from the established roles of its constituent parts. The combination of the benzhydryl moiety with the azetidinone core creates a unique chemical space for exploring new biological activities.

The Benzhydryl Moiety: A Privileged Pharmacophore

The diphenylmethyl group is a classic example of a "privileged scaffold" in drug discovery. Its rigid, lipophilic structure is recognized by numerous biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. Its presence is a hallmark of many centrally active agents and antihistamines.

The incorporation of this moiety is a deliberate strategy to:

-

Enhance Lipophilicity: Facilitating passage across biological membranes, including the blood-brain barrier.

-

Introduce Steric Bulk: Providing specific steric hindrance that can enhance binding selectivity for a target protein.

-

Engage in π-π Stacking: The two phenyl rings can participate in favorable aromatic interactions within a receptor's binding pocket.

This group is a key component in compounds developed as HDAC inhibitors for oncology and as antimycobacterial agents, demonstrating its versatility.[1][2] The synthesis of N-(diphenylmethyl)piperazines is a crucial step in the production of the widely used antihistamine cetirizine.[3][4]

The Azetidin-3-one Scaffold

While its isomer, the azetidin-2-one (or β-lactam), is famous for its role in penicillin and cephalosporin antibiotics, the azetidin-3-one ring is a less explored but valuable scaffold. Its key features include:

-

Conformational Constraint: The strained four-membered ring rigidly holds substituents in well-defined spatial orientations, which can reduce the entropic penalty of binding to a target.

-

Chemical Handle: The ketone at the 3-position serves as a versatile chemical handle for further functionalization, allowing for the creation of libraries of derivatives (e.g., via reduction to an alcohol or conversion to an amine).[5][6]

-

Polarity and Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at a biological target.

Proposed Synthetic Strategies

As there is no direct published synthesis for 1-(benzhydryl)-2,2-dimethylazetidin-3-one, this section proposes a robust and logical synthetic pathway based on well-established chemical transformations and the known chemistry of its closest analogs, such as 1-benzhydrylazetidin-3-ol.[7] The strategy is a two-step process involving N-alkylation followed by oxidation.

Retrosynthetic Analysis

The most logical disconnection is at the C-O bond of the ketone, leading back to the corresponding secondary alcohol. This alcohol can be disconnected at the C-N bond, leading back to a suitable azetidinol precursor and a benzhydryl halide.

Sources

- 1. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents | MDPI [mdpi.com]

- 3. US7989623B2 - Process for making n-(diphenylmethyl)piperazines - Google Patents [patents.google.com]

- 4. EP2062881B1 - Process for making N-(diphenylmethyl)piperazines - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. PubChemLite - 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol (C18H21NO) [pubchemlite.lcsb.uni.lu]

- 7. 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate | 33301-41-6 [chemicalbook.com]

Foreword: The Azetidin-3-one Scaffold – A Versatile but Understated Heterocycle

An In-Depth Technical Guide to the Molecular Structure of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

In the landscape of medicinal chemistry, four-membered nitrogenous heterocycles are dominated by the celebrated azetidin-2-one, or β-lactam, ring—the cornerstone of penicillin and cephalosporin antibiotics.[1][2] Its structural isomer, the azetidin-3-one core, represents a less explored but highly versatile chemical scaffold.[3] Unlike the cyclic amide functionality of β-lactams, the ketone within the strained azetidin-3-one ring offers a unique site for chemical elaboration, serving as a valuable synthetic precursor for a diverse array of densely functionalized azetidines.[4] These subsequent structures are of significant interest in drug discovery for their potential biological activities.[1][5]

This guide provides a comprehensive technical overview of a specific derivative, This compound . We will dissect its molecular architecture through a proposed, mechanistically sound synthesis and a detailed predictive analysis of its spectroscopic signature. The inclusion of a bulky N-diphenylmethyl (benzhydryl) group and gem-dimethyl substituents at the C2 position introduces significant steric and electronic features that are critical to understanding its chemical behavior and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this specific molecular entity.

Part 1: Synthesis and Mechanistic Rationale

While specific literature on the synthesis of this compound is not prominent, a robust and stereoselective pathway can be designed based on modern gold-catalyzed methodologies. The intramolecular oxidative cyclization of N-propargylsulfonamides stands out as a flexible and high-yield approach for constructing the azetidin-3-one core, notably avoiding the use of potentially hazardous diazo intermediates.[3]

Proposed Synthetic Pathway: Gold-Catalyzed Oxidative Cyclization

The chosen strategy involves two key stages: the synthesis of a substituted propargylamine precursor and its subsequent gold-catalyzed cyclization to form the target heterocycle.

Caption: Proposed two-step synthesis of the target molecule.

Expertise in Action: Causality Behind Experimental Choices

-

Choice of Precursor : The synthesis begins with the coupling of diphenylmethylamine and 2-methyl-3-butyn-2-ol. This specific alkyne is chosen because it directly installs the required gem-dimethyl group adjacent to the amine nitrogen, streamlining the synthesis.

-

Catalyst Selection : A gold(I) catalyst, such as that generated from Ph3PAuCl and a silver salt like AgSbF6, is selected for its proven efficacy in activating terminal alkynes towards oxidation.[3] The gold catalyst facilitates the formation of a highly reactive α-oxo gold carbene intermediate, which is the key to the cyclization.

-

Mechanism of Ring Formation : The reaction proceeds via intermolecular oxidation of the alkyne by an oxidant (e.g., a pyridine N-oxide), generating the carbene. This electrophilic species is perfectly positioned for a rapid intramolecular C-H insertion reaction with the secondary amine, leading to a 4-exo-tet cyclization that forms the strained four-membered ring with high efficiency.[3]

Experimental Protocol: A Self-Validating System

The following protocol is a detailed, actionable workflow for the synthesis.

Step 1: Synthesis of Precursor (Diphenylmethyl)(1,1-dimethylprop-2-yn-1-yl)amine

-

To a solution of diphenylmethylamine (1.0 eq) and 2-methyl-3-butyn-2-ol (1.2 eq) in toluene, add a catalytic amount of a suitable Ruthenium catalyst.

-

Heat the reaction mixture to reflux (approx. 110 °C) for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure precursor amine.

Step 2: Gold-Catalyzed Synthesis of this compound

-

In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the precursor amine (1.0 eq) in a dry, non-protic solvent such as Dichloromethane (DCM).

-

Add the gold catalyst precursor Ph3PAuCl (0.05 eq) and the co-catalyst AgSbF6 (0.05 eq). Stir the mixture in the dark for 15 minutes.

-

Add the oxidant, 8-methylquinoline N-oxide (1.5 eq), in one portion.

-

Stir the reaction at room temperature for 4-6 hours. Monitor for the consumption of the starting material by TLC.

-

Upon completion, quench the reaction by filtering it through a short plug of Celite and silica, eluting with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford the final compound.

Part 2: Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of this compound requires a multi-faceted spectroscopic approach. The predicted data below serves as a benchmark for characterization.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃) : The proton NMR spectrum is expected to be highly informative. The diphenylmethyl proton will appear as a distinct singlet, while the gem-dimethyl groups will also be singlets due to the absence of adjacent protons. The C4 methylene protons are diastereotopic, meaning they are chemically non-equivalent, and should appear as two distinct signals, likely doublets, due to geminal coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H (10H) | 7.20 - 7.45 | Multiplet | Protons on the two phenyl rings of the diphenylmethyl group. |

| Diphenylmethyl-H (1H) | 4.85 | Singlet | The single proton attached to the carbon linking the two phenyl rings. |

| C4-H₂ (2H) | 3.25, 3.10 | Doublet (d), AB system | Diastereotopic methylene protons on the azetidine ring. |

| Gem-dimethyl-H (6H) | 1.30 | Singlet | Two equivalent methyl groups at the C2 position. |

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃) : The carbon spectrum will confirm the key functional groups and the overall carbon skeleton. The carbonyl carbon of the ketone will be a key downfield signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (C3) | ~205 | Ketone carbonyl in a strained four-membered ring.[6] |

| Aromatic C (ipso) | ~141 | Carbons of the phenyl rings directly attached to the methine carbon. |

| Aromatic C (ortho, meta, para) | 127 - 129 | Aromatic carbons of the diphenylmethyl group. |

| Diphenylmethyl-C | ~75 | The CH carbon of the N-diphenylmethyl group. |

| C2 (quaternary) | ~68 | The quaternary carbon bearing the two methyl groups. |

| C4 (CH₂) | ~55 | The methylene carbon of the azetidine ring. |

| Gem-dimethyl-C | ~25 | The two equivalent methyl group carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups, particularly the carbonyl.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1770 - 1790 | Strong |

| C-H Stretch (Aromatic) | 3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |

| C-N Stretch | 1100 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, further confirming the structure.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 280.1696 | Molecular ion peak (High-Resolution MS, ESI). |

| [M - C₁₃H₁₁]⁺ | 113 | Loss of the stable diphenylmethyl (benzhydryl) radical. This is expected to be a major fragment. |

| [C₁₃H₁₁]⁺ | 167 | The diphenylmethyl (benzhydryl) cation, a very stable carbocation. Expected to be the base peak. |

Conclusion

The molecular structure of This compound is a compelling target for synthetic and medicinal chemistry. Its architecture, characterized by a strained ketone and significant steric bulk, can be reliably assembled using modern gold-catalyzed cyclization methods. The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for its unambiguous identification and characterization. As a versatile synthetic intermediate, this molecule holds considerable promise for the development of novel, functionalized azetidine derivatives for further investigation in drug discovery programs.

References

-

Shravani, K., & Sravya, G. (2022). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. Journal of Drug Delivery and Therapeutics, 12(4), 183-188. [Link][1]

-

TIJER. (2024). BIOACTIVE AZETIDINONE: A REVIEW. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(3). [Link][2]

-

Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1578-1579. [Link][9]

-

Al-Ghorbani, M., & El-Gazzar, A. B. A. (2022). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 27(21), 7247. [Link][10]

-

Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872. [Link][11]

-

Chaudhari, A. L., & Mahajan, V. R. (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Pharmaceutical Sciences and Research, 10(4), 1845-1849. [Link][12]

-

BEPLS. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link][5]

-

Dejaegher, Y., Kuz'menok, N. M., Zvonok, A. M., & De Kimpe, N. (2009). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 109(3), 1405-1446. [Link][14]

-

ResearchGate. (2022). Synthesis, Characterization And In Silico Studies OfNovel Substituted Azetidinone, SubstitutedThiazolidinone Containing Naphthalene Moiety, WithTheir Biological Activity. [Link][15]

-

Subudhi, B. B., Panda, P. K., Tosh, B. K., Sahu, S., & Majhi, P. (2008). Synthesis and Biological Activity Evaluation of Some Azetidinone and Thiazolidinone Derivatives of Coumarins. Indian Journal of Pharmaceutical Sciences, 70(1), 87-91. [Link][16]

-

Kumar, R., Rai, S., & Singh, P. (2003). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of C-13 NMR, H-1-C-13 COSYNMR and mass spectroscopy. Magnetic Resonance in Chemistry, 41(12), 959-966. [Link][6]

-

García-García, P., Rashid, M., & Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(28), 7298-7301. [Link][3]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10015138, (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. [Link][17]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][18]

-

Semantic Scholar. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. [Link][4]

Sources

- 1. ijsr.net [ijsr.net]

- 2. tijer.org [tijer.org]

- 3. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. | Semantic Scholar [semanticscholar.org]

- 5. bepls.com [bepls.com]

- 6. researchgate.net [researchgate.net]

- 7. Staudinger Synthesis [organic-chemistry.org]

- 8. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. chemijournal.com [chemijournal.com]

- 13. scienceopen.com [scienceopen.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol | C17H19NO | CID 10015138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. organicchemistrydata.org [organicchemistrydata.org]

The Azetidinone Nucleus: A Technical Guide to its Discovery and Historical Significance in Drug Development

Abstract

The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide that stands as one of the most significant structural motifs in the history of medicine. Its discovery was not a singular event but a confluence of pioneering organic synthesis and a serendipitous biological observation. This guide provides a technical exploration of the azetidinone core, tracing its journey from a chemical curiosity synthesized by Hermann Staudinger in 1907 to its celebrated status as the pharmacophore of the life-saving penicillin antibiotics, first observed by Alexander Fleming in 1928. We will delve into the pivotal discovery of penicillin, the elucidation of its complex structure, the development of foundational synthetic methodologies, and the subsequent expansion of the β-lactam family into a diverse arsenal of antibiotics including cephalosporins, carbapenems, and monobactams. This document examines the key scientific milestones, the causality behind experimental choices, and the enduring legacy of the azetidinone ring in the ongoing battle against bacterial infections.

Introduction: The Four-Membered Ring that Revolutionized Medicine

At the heart of a vast class of essential antibiotics lies the 2-azetidinone, a seemingly simple four-membered heterocyclic amide. This strained ring system, commonly known as the β-lactam ring, is the cornerstone of β-lactam antibiotics, the most widely used group of antibacterial agents globally.[1] The inherent ring strain of the azetidinone nucleus renders the amide bond highly susceptible to cleavage, a chemical reactivity that is masterfully exploited to inhibit bacterial cell wall synthesis.[2]

The family of antibiotics built upon this core is extensive and includes:

-

Penicillins (Penams): Characterized by a fused thiazolidine ring.

-

Cephalosporins (Cephems): Feature a fused dihydrothiazine ring.

-

Carbapenems: Possess a fused, unsaturated five-membered ring with a carbon atom at the 1-position instead of sulfur.[1][3]

-

Monobactams: Unique in that the β-lactam ring is not fused to another ring.[4][5]

This guide will trace the historical and scientific pathways that elevated this chemical structure from an academic novelty to the foundation of modern antibiotic therapy.

Sources

A Technical Guide to Investigating the Potential Biological Activity of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity, 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one, represents a compelling yet unexplored molecule at the intersection of two pharmacologically significant scaffolds: the azetidin-3-one core and the diphenylmethyl (benzhydryl) group. The azetidinone ring is a cornerstone of β-lactam antibiotics and is found in a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] Concurrently, the bulky, lipophilic diphenylmethyl moiety is a key feature in numerous centrally and peripherally acting drugs, contributing to receptor affinity and modulating pharmacokinetic profiles.[4][5][6] This guide outlines a comprehensive, prospective research program designed to systematically elucidate the potential biological activities of this hybrid molecule. We present a logical, multi-stage workflow, from chemical synthesis and initial high-throughput screening to more focused mechanistic studies, providing field-proven insights and detailed experimental protocols to empower researchers in the exploration of this promising compound.

Introduction: The Rationale for Investigation

The synthesis of novel molecular scaffolds by combining known pharmacophores is a cornerstone of modern drug discovery. The molecule this compound is a strategic amalgamation of two such pharmacophores.

-

The Azetidinone Core: The four-membered β-lactam ring is renowned for its role in penicillin and cephalosporin antibiotics.[1][3] Beyond its antibacterial prowess, the strained ring system makes it a reactive entity capable of interacting with various biological targets. Derivatives of the isomeric 2-azetidinone have demonstrated a wide spectrum of activities, including antitubercular, anti-inflammatory, anticancer, and cholesterol absorption inhibitory effects.[2][3] The 3-oxo functionality in our target molecule offers a distinct electronic and steric profile compared to the more common 2-oxo (β-lactam) structure, suggesting the potential for novel biological interactions.

-

The Diphenylmethyl (Benzhydryl) Moiety: This large, non-polar group is a classic "privileged scaffold" in medicinal chemistry. Its presence is characteristic of many successful drugs, where it often serves to anchor the molecule within a hydrophobic pocket of a target receptor. Its inclusion in molecules has led to potent antihistaminic, anticholinergic, and cardiovascular effects.[4][5] Furthermore, its incorporation into heterocyclic systems has been explored for developing novel anti-mitotic agents for cancer therapy.[7]

The combination of these two moieties—the potentially reactive azetidinone core and the receptor-avid diphenylmethyl group—justifies a thorough investigation into the biological potential of this compound.

Proposed Investigational Workflow

A logical, phased approach is essential to efficiently screen for and characterize the biological activity of a novel compound. The following workflow is proposed as a robust starting point.

Caption: Proposed workflow for investigating the biological activity of a novel compound.

Experimental Protocols

Synthesis and Characterization of this compound

Protocol: Synthesis via Oxidation of Precursor Alcohol

This protocol is based on the oxidation of a precursor alcohol, a common final step in the synthesis of ketones.

-

Precursor Synthesis: Synthesize 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol. This can be achieved through multi-step reactions starting from commercially available materials like benzhydrylamine and derivatives of 3-hydroxy-2,2-dimethylpropanoic acid.

-

Oxidation:

-

Dissolve 1-(diphenylmethyl)-2,2-dimethylazetidin-3-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add an oxidizing agent, such as Dess-Martin periodinane (1.2 equivalents), portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure and purity of the final product, this compound, using:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.

-

Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic C=O stretch of the ketone.

-

High-Performance Liquid Chromatography (HPLC) to assess purity (>95%).

-

Broad Spectrum Biological Screening

Protocol: Antiproliferative Activity using MTT Assay

This assay is a standard colorimetric method for assessing cell viability and is widely used for screening potential anticancer agents.[10]

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of the title compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: Antimicrobial Activity using Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Strain Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Compound Dilution: Perform a two-fold serial dilution of the title compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

Quantitative data from initial screenings should be organized for clear comparison.

Table 1: Hypothetical Antiproliferative Screening Results

| Cell Line | Compound | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |

| MCF-7 (Breast) | This compound | [Result] | 0.8 |

| A549 (Lung) | This compound | [Result] | 1.2 |

| HeLa (Cervical) | This compound | [Result] | 0.9 |

Table 2: Hypothetical Antimicrobial Screening Results

| Microorganism | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus (Gram+) | [Result] | Ciprofloxacin (1) |

| E. coli (Gram-) | [Result] | Ciprofloxacin (0.5) |

| C. albicans (Fungus) | [Result] | Fluconazole (2) |

A "hit" is generally considered a compound that shows significant activity at a low micromolar concentration (e.g., IC₅₀ or MIC < 10 µM). If a hit is identified, the next logical step is to perform dose-response studies to accurately determine its potency and initiate mechanistic studies to identify its biological target.

Caption: Logical decision tree for the progression of a novel compound from synthesis to lead optimization.

Conclusion and Future Directions

The compound this compound stands as a promising candidate for biological investigation. Its hybrid structure, derived from well-established pharmacophores, provides a strong rationale for a comprehensive screening campaign. The protocols and workflow detailed in this guide offer a scientifically rigorous framework for uncovering its potential therapeutic value. Should initial screenings yield a validated hit, subsequent efforts should focus on elucidating its mechanism of action and exploring the structure-activity relationship (SAR) through the synthesis of analogues. This systematic approach will be crucial in determining if this novel scaffold can be developed into a lead compound for future drug development programs.

References

- Mahapatra, M. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.

- Patel, R. B., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry.

- Unknown Author. (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Pharmaceutical Sciences and Research.

- Tripodi, F., et al. (n.d.). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC - NIH.

- Unknown Author. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.

- Unknown Author. (n.d.). 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.

- PubChem. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. National Center for Biotechnology Information.

- Agarwal, S. K., et al. (1990). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed.

- Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Svobodová, M., et al. (n.d.). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.

- Greene, L. M., et al. (n.d.). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. PMC - PubMed Central.

Sources

- 1. iipseries.org [iipseries.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. tijer.org [tijer.org]

- 4. Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. 1-(Diphenylmethyl)azetidin-3-one | C16H15NO | CID 3735558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Mechanistic Exploration of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one

A Senior Application Scientist's Guide to Postulated Mechanisms and a Roadmap for Empirical Validation

Authored By: A Senior Application Scientist

Abstract

The azetidinone scaffold is a cornerstone in medicinal chemistry, most famously embodied by the β-lactam antibiotics. However, the pharmacological potential of this strained four-membered ring extends far beyond antibacterial activity. This technical guide delves into the theoretical mechanisms of action for the novel compound, 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one. In the absence of direct empirical data, this whitepaper synthesizes existing knowledge of the azetidinone core and its substituents to propose plausible biological targets and pathways. We further provide a comprehensive framework of experimental protocols to systematically investigate these hypotheses, offering a foundational roadmap for researchers and drug development professionals.

Introduction: The Azetidinone Core and its Multifaceted Pharmacology

Azetidinones, particularly the 2-azetidinone (β-lactam) derivatives, are renowned for their diverse pharmacological activities.[1][2][3][4] This heterocycle is a privileged scaffold in drug discovery, with established roles as an antimicrobial, anti-inflammatory, anticonvulsant, and antitumor agent.[2][4][5] The inherent ring strain of the four-membered azetidine ring renders the amide bond susceptible to nucleophilic attack, a key feature in its interaction with biological targets. Depending on the position of the carbonyl group (e.g., azetidin-2-one vs. azetidin-3-one) and the nature of its substituents, the molecule's reactivity and target specificity can be finely tuned.[5][6]

The subject of this guide, this compound, presents a unique combination of structural motifs:

-

An Azetidin-3-one Core: Less explored than its 2-oxo counterpart, the 3-oxo configuration alters the electronic and steric profile, potentially leading to novel biological activities.

-

A Diphenylmethyl (Benzhydryl) Group at N1: This bulky, lipophilic group is a common feature in centrally acting drugs, including antihistamines and anticonvulsants, suggesting a potential for neurological targets.[7][8]

-

Gem-Dimethyl Substitution at C2: The presence of two methyl groups at the C2 position can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation and may influence the molecule's conformational rigidity.[9]

Given the nascent stage of research on this specific molecule, this guide will now proceed to outline three primary, testable theories regarding its mechanism of action, grounded in the established pharmacology of its constituent parts.

Theory 1: Enzyme Inhibition - A Legacy of the Azetidinone Ring

The most established mechanism for azetidinone-containing compounds is enzyme inhibition.[1][2][3] The strained ring system can act as a covalent inhibitor by acylating a nucleophilic residue (such as serine or cysteine) in the active site of an enzyme.

Postulated Targets and Rationale

-

Serine Proteases: Azetidinones are known inhibitors of serine proteases like human leukocyte elastase, chymase, and thrombin.[2][3][10] The diphenylmethyl group could drive specificity towards enzymes with large, hydrophobic binding pockets.

-

Tubulin Polymerization: Certain azetidinone derivatives exhibit potent antiproliferative activity by inhibiting tubulin polymerization, binding at the colchicine site.[11] The bulky benzhydryl moiety could facilitate interactions within this hydrophobic pocket, leading to mitotic arrest and apoptosis in cancer cells.

Experimental Validation Workflow

A systematic approach to validate this theory would involve a tiered screening process, starting with broad-spectrum assays and progressing to specific target validation.

Workflow Diagram:

Caption: Tiered workflow for validating enzyme inhibition.

Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Objective: To determine if this compound directly inhibits the polymerization of tubulin into microtubules.

-

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

Paclitaxel (positive control for polymerization)

-

Colchicine (positive control for inhibition)

-

Test compound dissolved in DMSO

-

96-well, clear bottom microplates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

-

-

Methodology:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.

-

Prepare serial dilutions of the test compound, paclitaxel, and colchicine in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

In a pre-chilled 96-well plate, add 10 µL of the compound dilutions.

-

Add 100 µL of the cold tubulin solution to each well.

-

Initiate the reaction by adding 10 µL of GTP solution (final concentration 1 mM).

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot absorbance (OD340) versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound to the vehicle (DMSO) and control inhibitors.

-

Theory 2: Modulation of Central Nervous System (CNS) Receptors

The diphenylmethyl moiety is a well-established pharmacophore in drugs targeting the CNS.[7] Its presence in molecules like cetirizine (an antihistamine) and other diphenylmethylpiperazine derivatives points towards potential interactions with neurotransmitter receptors.[7][8]

Postulated Targets and Rationale

-

Histamine H1 Receptor: The structural similarity of the diphenylmethyl group to that in classic antihistamines makes the H1 receptor a prime candidate.[8] Antagonism at this receptor would manifest as anti-allergic and potentially sedative effects.

-

Dopamine/Serotonin Receptors: The diphenylmethylpiperazine class of compounds has been investigated for activity at various CNS receptors, including opioid and other neurotransmitter receptors.[7] The azetidinone scaffold could serve as a novel backbone for presenting the diphenylmethyl group to these targets.

Experimental Validation Workflow

Validating CNS receptor activity requires a combination of binding and functional assays.

Workflow Diagram:

Caption: Workflow for CNS receptor target validation.

Detailed Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity of the test compound for a panel of CNS receptors.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing human H1 receptor).

-

Radioligand specific for the target (e.g., [³H]-pyrilamine for the H1 receptor).

-

Non-specific binding control (a high concentration of an unlabeled ligand).

-

Test compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter and fluid.

-

-

Methodology:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant).

-

Theory 3: Anti-inflammatory Activity via Prostaglandin Synthesis Inhibition

Azetidinone derivatives have been reported to possess anti-inflammatory properties.[2][4] A plausible mechanism for this is the inhibition of enzymes involved in the inflammatory cascade, such as those in the prostaglandin synthesis pathway.

Postulated Targets and Rationale

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This enzyme is a key player in the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain.[12] Inhibiting mPGES-1 is a promising therapeutic strategy for developing anti-inflammatory drugs with fewer side effects than traditional NSAIDs.[12] The diphenylmethyl group could confer the necessary hydrophobicity to bind to the active site of this membrane-bound enzyme.

Experimental Validation Workflow

Workflow Diagram:

Caption: Workflow for validating anti-inflammatory activity.

Data Summary and Interpretation

To effectively compare and interpret the results from the proposed experimental workflows, quantitative data should be systematically organized.

| Theory | Primary Assay | Key Parameter | Hypothesized Outcome for Activity |

| Enzyme Inhibition | Protease Panel / Tubulin Polymerization | IC₅₀ (nM or µM) | Low nanomolar to micromolar IC₅₀ values |

| CNS Receptor Modulation | Radioligand Binding Assay | Kᵢ (nM or µM) | High affinity (low Kᵢ) for specific receptors |

| Anti-inflammatory | mPGES-1 Enzyme Assay | IC₅₀ (nM or µM) | Potent inhibition of mPGES-1 with selectivity over COX enzymes |

Conclusion

While this compound remains a molecule of unknown function, its chemical architecture provides a fertile ground for hypothesis-driven research. By leveraging the known pharmacology of the azetidinone core and its unique substituents, we have proposed three plausible and distinct mechanisms of action: enzyme inhibition, CNS receptor modulation, and anti-inflammatory activity. The experimental frameworks detailed in this guide offer a clear, logical, and technically sound path forward to elucidate the biological role of this compound. The systematic execution of these protocols will not only reveal the primary mechanism of action but also build a comprehensive pharmacological profile, paving the way for potential therapeutic applications.

References

-

Kumar, P. (2023). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. International Journal of Science and Research (IJSR), 12(10). [Link]

-

Singh, G., & Kumar, D. (2017). 2-Azetidinone--a new profile of various pharmacological activities. PubMed. [Link]

- Chavan, A. A., & Pai, N. R. (2015). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 164-172.

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

- Mahapatra, M., Pakeeraiah, K., Mekap, S. K., & Paidesetty, S. K. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.

- Channamma, G. M., Kishore Singh, C., & Ashok Kumar, M. (2024). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.

- Prakali, P., & Dinnimath, B. M. (2021). SCOPE OF AZETIDINONE HYBRIDS FOR DIVERSE PHARMACOLOGICAL ACTIVITIES; A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(12), 6298-6309.

-

Wikipedia contributors. (n.d.). Diphenylmethylpiperazine. Wikipedia. [Link]

- Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. (n.d.).

-

Zhang, R., & Tu, Y. (2018). [Application of methyl in drug design]. PubMed. [Link]

-

Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (1995). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed. [Link]

-

Wikipedia contributors. (n.d.). Cetirizine. Wikipedia. [Link]

-

Liu, P., Xu, Y., Wu, J., Zhang, Y., Li, J., Sun, J., ... & Ke, Y. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Diphenylmethyl)azetidin-3-one. PubChem. [Link]

-

Naughton, M., O'Boyle, N. M., Meegan, M. J., & Zisterer, D. M. (2017). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. PubMed Central. [Link]

Sources

- 1. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tijer.org [tijer.org]

- 4. ijpsr.com [ijpsr.com]

- 5. ijsr.net [ijsr.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]

- 8. Cetirizine - Wikipedia [en.wikipedia.org]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iipseries.org [iipseries.org]

- 11. 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-one: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive predictive analysis of the spectroscopic data for the novel β-lactam, 1-(diphenylmethyl)-2,2-dimethylazetidin-3-one. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to forecast the characteristic spectral features of the title molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar β-lactam structures. All presented data are predicted and should be confirmed by experimental analysis.

Introduction

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the active core of penicillin and cephalosporin antibiotics. The synthesis and characterization of novel β-lactam derivatives remain a focal point of research in the pursuit of new therapeutic agents with enhanced efficacy and resistance profiles. This compound is a compound of interest, combining the strained four-membered lactam ring with a bulky N-diphenylmethyl (benzhydryl) substituent and a gem-dimethyl group at the C2 position. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and further development.

This guide presents a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The predictions are grounded in the fundamental principles of each spectroscopic technique and are cross-referenced with empirical data from structurally related molecules.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output.

Figure 1: Chemical structure of this compound.

The key structural motifs that will dominate the spectroscopic data are:

-

The β-lactam ring: A four-membered cyclic amide. The ring strain and the nature of the amide bond will give rise to characteristic signals.

-

The Diphenylmethyl (Benzhydryl) group: Two phenyl rings attached to a single methine carbon. This will produce characteristic aromatic signals in the NMR spectra and a prominent fragment in the mass spectrum.

-

The Gem-dimethyl group: Two methyl groups on the C2 carbon. Their magnetic equivalence (or non-equivalence) will be a key feature in the ¹H NMR spectrum.

-

The Carbonyl group: The ketone within the β-lactam ring will have a distinctive high-frequency stretch in the IR spectrum.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum is predicted to provide a clear fingerprint of the molecule's proton environment. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.40 - 7.20 | Multiplet | 10H | Ar-H | The ten protons of the two phenyl rings are expected to resonate in the typical aromatic region. The exact pattern will be complex due to overlapping signals.[1] |

| ~ 5.50 | Singlet | 1H | N-CH(Ph)₂ | The methine proton of the diphenylmethyl group is a singlet as it has no adjacent protons. Its chemical shift is downfield due to the deshielding effect of the two adjacent phenyl rings and the nitrogen atom. |

| ~ 3.10 | Singlet | 2H | CH₂ (C4) | The two protons on C4 of the azetidinone ring are expected to be a singlet. They are adjacent to the nitrogen and the carbonyl group, which will shift them downfield. |

| ~ 1.40 | Singlet | 6H | C(CH₃)₂ | The six protons of the two methyl groups at the C2 position are predicted to be a singlet. Due to free rotation around the C2-N bond, they are expected to be chemically and magnetically equivalent. In some sterically hindered systems, gem-dimethyl groups can appear as two separate singlets.[2] |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 9.0 µs

-

Acquisition time: 3.0 s

-

Spectral width: 16 ppm

-

-

Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 208 | C=O (C3) | The carbonyl carbon of a four-membered ring is significantly deshielded and appears at a very low field. |

| ~ 140 | Ar-C (quaternary) | The two quaternary carbons of the phenyl rings attached to the methine carbon. |

| ~ 129 - 127 | Ar-CH | The protonated aromatic carbons. |

| ~ 68 | N-C H(Ph)₂ | The methine carbon of the diphenylmethyl group, shifted downfield by the two phenyl rings and the nitrogen. |

| ~ 65 | C2 | The quaternary carbon of the azetidinone ring bearing the gem-dimethyl groups. Its chemical shift is influenced by the adjacent nitrogen and carbonyl group. |

| ~ 50 | C4 | The methylene carbon of the azetidinone ring, influenced by the adjacent nitrogen and carbonyl group. |

| ~ 25 | C(CH₃)₂ | The two methyl carbons are expected to be equivalent and resonate in the aliphatic region. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse sequence: Proton-decoupled

-

Spectral width: 240 ppm

-

-

Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3060 - 3030 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the phenyl rings. |

| ~ 2970 - 2930 | Medium | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of the methyl and methylene C-H bonds. |

| ~ 1750 | Strong | C=O stretch (β-lactam) | The carbonyl group in a strained four-membered ring absorbs at a significantly higher frequency than in acyclic ketones or larger ring systems.[3][4] This is a key diagnostic peak. |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) | Characteristic skeletal vibrations of the phenyl rings. |

| ~ 1380, 1365 | Medium | C-H bend (gem-dimethyl) | The characteristic doublet for a gem-dimethyl group. |

| ~ 740, 700 | Strong | C-H out-of-plane bend (aromatic) | Strong absorptions indicative of monosubstituted benzene rings. |

Experimental Protocol for IR Spectroscopy

-